2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
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Overview
Description
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazole: This compound has a similar trifluoromethyl group but differs in the ring structure.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This compound features a thiophene ring instead of a pyrazole ring.
Uniqueness
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
1392274-36-0 |
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Molecular Formula |
C7H10F3N3 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)13(12-5)3-2-11/h4H,2-3,11H2,1H3 |
InChI Key |
YXOSRXORMMORGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCN |
Origin of Product |
United States |
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